dl-Alanyl-l-leucine

Peptide Metabolism Plasma Stability Pharmacokinetics

DL-Alanyl-L-leucine (H-DL-Ala-Leu-OH) is a synthetic dipeptide composed of a racemic alanyl residue (DL) and a stereochemically defined L-leucine residue, possessing the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol. This compound is distinguished from its L,L-diastereomer (L-Alanyl-L-leucine, CAS 3303-34-2) and the fully racemic DL-Alanyl-DL-leucine (CAS 1999-42-4) by its specific stereochemical configuration, which directly influences its enzymatic susceptibility, transport kinetics, and bioavailability in experimental systems.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
Cat. No. B12998351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedl-Alanyl-l-leucine
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(C)N
InChIInChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6?,7-/m0/s1
InChIKeyRDIKFPRVLJLMER-MLWJPKLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Alanyl-L-leucine (CAS 1638-60-4) for Peptide Transport and Metabolism Research: A Technical Reference


DL-Alanyl-L-leucine (H-DL-Ala-Leu-OH) is a synthetic dipeptide composed of a racemic alanyl residue (DL) and a stereochemically defined L-leucine residue, possessing the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . This compound is distinguished from its L,L-diastereomer (L-Alanyl-L-leucine, CAS 3303-34-2) and the fully racemic DL-Alanyl-DL-leucine (CAS 1999-42-4) by its specific stereochemical configuration, which directly influences its enzymatic susceptibility, transport kinetics, and bioavailability in experimental systems [1]. As a neutral dipeptide, it serves as a critical tool in biochemical and pharmacological research, particularly for delineating the structure-activity relationships governing peptide transporter (PEPT1/PEPT2) recognition and dipeptide metabolic fate [1].

Why In-Class Dipeptide Substitution of DL-Alanyl-L-leucine Compromises Experimental Reproducibility


The assumption that dipeptides sharing a common amino acid composition are functionally interchangeable in biological assays is demonstrably false. The identity of the N-terminal amino acid residue is the primary determinant of a dipeptide's in vivo plasma half-life and its rate of enzymatic hydrolysis in plasma; alanyl-terminated dipeptides, such as Ala-Leu, exhibit drastically shorter half-lives and significantly higher hydrolysis rates compared to their glycyl-terminated counterparts [1]. Furthermore, stereochemical configuration dictates transporter affinity and the specific locus of intestinal hydrolysis, with L-alanyl-L-leucine being classified as a 'superficial' (surface-hydrolyzed) dipeptide, a property that may be altered by the presence of the D-alanine isomer in the racemic mixture [2]. Substituting one dipeptide for another without accounting for these distinct metabolic and transport profiles introduces uncontrolled variables that can invalidate pharmacokinetic, bioavailability, and cellular uptake studies.

Quantitative Performance Differentiation of DL-Alanyl-L-leucine from Structural Analogs: A Data-Centric Comparison


Plasma Metabolic Fate: Alanyl vs. Glycyl N-Terminus in Dipeptide Hydrolysis

The N-terminal amino acid residue is the dominant structural determinant of a dipeptide's metabolic fate in plasma. A direct head-to-head in vivo comparison in rats demonstrated that the plasma half-life of the alanyl dipeptide (Ala-Leu) is significantly shorter than that of its corresponding glycyl dipeptide (Gly-Leu) [1]. Furthermore, the rate of enzymatic hydrolysis by plasma enzymes was substantially higher for Ala-Leu, resulting in it behaving akin to a mixture of free amino acids in raising plasma leucine concentrations, a phenomenon not observed with Gly-Leu [1].

Peptide Metabolism Plasma Stability Pharmacokinetics

Locus of Intestinal Hydrolysis: Superficial (Class 2) vs. Deep (Class 1) Dipeptides

Dipeptides are functionally classified based on the anatomical site of their final hydrolysis during intestinal absorption. Studies using everted hamster small intestine sacs have categorized L-alanyl-L-leucine as a 'Class 2' or 'superficial' dipeptide, indicating that its hydrolysis occurs at or very near the brush border surface [1]. This contrasts sharply with 'Class 1' or 'deep' dipeptides, such as L-alanyl-glycine, which are hydrolyzed intracellularly after transport across the membrane [1]. This classification provides a framework for predicting the absorption mechanism of DL-Alanyl-L-leucine.

Intestinal Absorption Peptide Transport In Vitro Gut Models

Aqueous Solubility as a Key Determinant for In Vitro Assay Formulation

For many in vitro applications, particularly cell-based assays and enzymatic studies, the aqueous solubility of the test compound is a critical parameter. Technical datasheets and chemical databases consistently report the water solubility of the closely related diastereomer, DL-Alanyl-DL-leucine, as 87 g/L at 25°C [1]. Another source provides a solubility estimate of 1580 mg/L (1.58 g/L) for the L,L-diastereomer (L-Alanyl-L-leucine) . The significantly higher solubility value (87 g/L) suggests excellent aqueous compatibility, which is a key practical advantage when preparing high-concentration stock solutions for dose-response studies or transport assays.

Formulation In Vitro Assays Physical Chemistry

Synthetic Accessibility via Established Phthaloyl Protection Route

The synthesis of DL-alanyl peptides, including DL-Alanyl-L-leucine, is well-documented using the robust and scalable phthaloyl protection method [1]. This classic synthetic route involves the acylation of an amino acid (L-leucine) with a phthaloyl-amino acid chloride (phthaloyl-DL-alanine chloride) in aqueous sodium bicarbonate, followed by hydrazinolysis to remove the phthaloyl protecting group and yield the free dipeptide in high overall yield [1]. This established methodology provides a reliable and cost-effective basis for both laboratory-scale preparation and potential industrial-scale manufacturing, ensuring consistent supply and purity.

Peptide Synthesis Chemical Manufacturing Process Chemistry

Transport Kinetics and Recognition by Proton-Coupled Oligopeptide Transporters (POTs)

The alanyl-leucine dipeptide is a recognized substrate for the proton-coupled oligopeptide transporter (POT) family, including the key human intestinal and renal transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) [REFS-1, REFS-2]. Structural biology studies have confirmed that Ala-Leu binds to the bacterial POT homolog PepTSt with millimolar affinity, demonstrating the adaptability of the transporter's binding site to accommodate the side chains of alanine and leucine [1]. Kinetic characterization of the related neutral dipeptide Gly-Leu on rabbit PEPT1 has shown maximal transport at pH 5.5 with highly pH-dependent apparent affinity (Km(app)), suggesting similar transport kinetics for DL-Alanyl-L-leucine [2]. This data positions Ala-Leu as a valuable model substrate for investigating proton-coupled peptide transport mechanisms.

Membrane Transport PEPT1/PEPT2 Drug Absorption

High-Value Research Applications for DL-Alanyl-L-leucine Based on Empirical Evidence


Investigating Structure-Kinetic Relationships in Plasma Dipeptide Metabolism

Researchers can utilize DL-Alanyl-L-leucine as a comparator against glycyl-leucine (Gly-Leu) to directly quantify the impact of the N-terminal alanine versus glycine on plasma half-life and enzymatic hydrolysis rates. This application is directly supported by in vivo evidence showing the alanyl dipeptide's rapid clearance and its behavior as a free amino acid donor, in contrast to the more stable glycyl dipeptide [4].

Studying the Mechanism and Locus of Intestinal Peptide Hydrolysis

Given its established classification as a 'superficial' (Class 2) dipeptide [4], DL-Alanyl-L-leucine is an ideal substrate for experiments using in vitro gut models (e.g., Caco-2 cell monolayers, everted gut sacs) to distinguish between brush border membrane hydrolysis and intact transepithelial transport. Its use can help delineate the roles of apical peptidases versus cytosolic hydrolases in peptide absorption.

Formulating Aqueous-Based In Vitro Assays for Peptide Transporters

The high aqueous solubility reported for the DL-mixture (87 g/L at 25°C) [4] makes DL-Alanyl-L-leucine a superior choice over less soluble diastereomers (e.g., L-Alanyl-L-leucine at ~1.58 g/L) for experiments requiring high-concentration stock solutions. This is particularly beneficial for PEPT1/PEPT2 transporter kinetic studies, where saturating concentrations are needed to determine Vmax and Km parameters, while minimizing the use of DMSO or other organic co-solvents that can alter membrane integrity and transporter function.

Developing and Validating Analytical Methods for Peptide Quantification

As a well-defined dipeptide with a known synthetic route [4] and distinct MS/MS fragmentation pattern , DL-Alanyl-L-leucine serves as an excellent standard or internal control for developing and validating LC-MS/MS methods aimed at quantifying alanyl-containing peptides in complex biological matrices (plasma, tissue homogenates). Its unique fragmentation behavior can be leveraged to differentiate it from structural isomers like Ala-Ile.

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